Cas no 5625-49-0 (Cyclo(glycyl-l-tyrosyl))

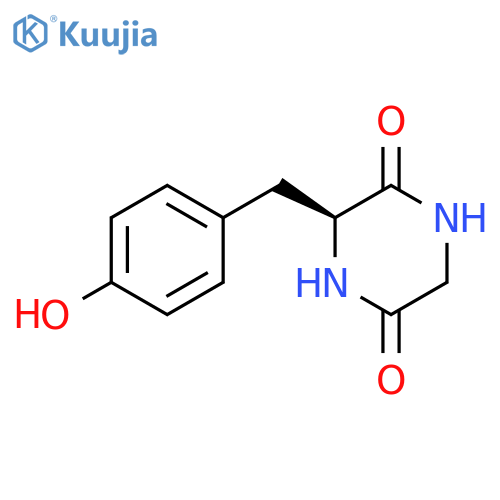

Cyclo(glycyl-l-tyrosyl) structure

商品名:Cyclo(glycyl-l-tyrosyl)

Cyclo(glycyl-l-tyrosyl) 化学的及び物理的性質

名前と識別子

-

- 2,5-Piperazinedione,3-[(4-hydroxyphenyl)methyl]-

- Cyclo(Tyr-Gly)

- (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE

- CYCLO(GLY-L-TYR)

- 2,4-P

- 2,4-Pentanedione, 3-((4-hydroxyphenyl)methyl)-

- 3-(4'-Hydroxybenzyl)-2,4-pentandion

- 3-(4-Hydroxybenzyl)-2,4-pentanedione

- 3(4'-HYDROXYBENZYL)-2,4-PENTANEDIONE

- 3-(4-Hydroxy-benzyl)-piperazin-2,5-dion

- 3-(p-Hydroxybenzyl)-2,4-pentanedione

- 3-(p-Hydroxyphenyl)-2,5-piperazindion

- 3-< (4-Hydroxyphenyl)methyl> pentane-2,4-dione

- 3-< 4-Hydroxy-benzyl> -pentan-2,4-dion

- CTK0H6402

- cyclo-Gly-Tyr

- 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

- 3-(4-hydroxybenzyl)piperazine-2,5-dione

- Cyclo(glycyl-l-tyrosyl)

- Cyclo(-Gly-Tyr)

- (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

- 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione

- BCP33357

- 3-(4-hydroxy-benzyl)-piperazine-2,5-dione

- 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl]

- 3-((4-Hydroxyphenyl)-methyl)-2,5-piperazinedione

- Cyclo(Gly-L-Tyr-);(S)-3-(4-hydroxybenzyl)piperazine-2

- 5625-49-0

- SCHEMBL3205012

- DTXSID00874187

- AKOS015899616

- FS-6941

- Cyclo(Gly-L-Tyr-);(S)-3-(4-hydroxybenzyl)piperazine-2,5-dione

- C16031

- Cyclic(glycyl-L-tyrosyl)

-

- インチ: 1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1

- InChIKey: QHLSAVHDWSYPEP-VIFPVBQESA-N

- ほほえんだ: N1CC(=O)N[C@](CC2=CC=C(O)C=C2)([H])C1=O

計算された属性

- せいみつぶんしりょう: 220.08486

- どういたいしつりょう: 220.085

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.308

- ふってん: 623.1°C at 760 mmHg

- フラッシュポイント: 330.7°C

- 屈折率: 1.585

- PSA: 78.43

- LogP: 0.20690

Cyclo(glycyl-l-tyrosyl) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6687-1 mL * 10 mM (in DMSO) |

Cyclo(Tyr-Gly) |

5625-49-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3020 | 2023-09-15 | |

| TargetMol Chemicals | TN6687-10 mg |

Cyclo(Tyr-Gly) |

5625-49-0 | 98% | 10mg |

¥ 4,370 | 2023-07-11 | |

| A2B Chem LLC | AG19582-10mg |

(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE |

5625-49-0 | 98% | 10mg |

$1320.00 | 2024-04-19 | |

| TargetMol Chemicals | TN6687-10mg |

Cyclo(Tyr-Gly) |

5625-49-0 | 10mg |

¥ 4370 | 2024-07-20 | ||

| TargetMol Chemicals | TN6687-1 ml * 10 mm |

Cyclo(Tyr-Gly) |

5625-49-0 | 1 ml * 10 mm |

¥ 3020 | 2024-07-20 |

Cyclo(glycyl-l-tyrosyl) 関連文献

-

1. New co-metabolites of gliotoxin in Gliocladium virensGordon W. Kirby,Ghanakota V. Rao,David J. Robins J. Chem. Soc. Perkin Trans. 1 1988 301

-

2. Folded conformations. Part V. Crystal and molecular structure of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate at –160 °CIan J. Tickle,Jan B. F. N. Engberts J. Chem. Soc. Perkin Trans. 2 1973 2031

5625-49-0 (Cyclo(glycyl-l-tyrosyl)) 関連製品

- 19361-52-5(Ac-Phe-Tyr-NH2)

- 1948-71-6(N-Acetyl-L-tyrosine Amide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量